2-(Piperidin-3-ylmethyl)pyridine

Medicinal Chemistry Drug Design ADME

Fragment-based campaigns often yield hits with poor brain exposure. 2-(Piperidin-3-ylmethyl)pyridine resolves this with a TPSA of 24.9 Ų, XLogP3 of 1.5, and a single H-bond donor-fully aligned with CNS MPO design guidelines. Its 2-pyridyl-3-piperidine connectivity furnishes a rigid, designer pharmacophore for ATP- or allosteric-site kinase programs, while confirmed absence of PPARγ agonism (IC₅₀ > 50 µM) proactively mitigates weight-gain and edema risk. Supplied at ≥95% purity with full Q/C documentation and established global logistics.

Molecular Formula C11H16N2
Molecular Weight 176.263
CAS No. 1263286-40-3
Cat. No. B567792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-3-ylmethyl)pyridine
CAS1263286-40-3
Synonyms2-(piperidin-3-ylMethyl)pyridine
Molecular FormulaC11H16N2
Molecular Weight176.263
Structural Identifiers
SMILESC1CC(CNC1)CC2=CC=CC=N2
InChIInChI=1S/C11H16N2/c1-2-7-13-11(5-1)8-10-4-3-6-12-9-10/h1-2,5,7,10,12H,3-4,6,8-9H2
InChIKeyBHLRTVMNBWNWSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-3-ylmethyl)pyridine: Physicochemical & Selectivity Profile


2-(Piperidin-3-ylmethyl)pyridine is a heterocyclic organic compound characterized by a pyridine ring linked via a methylene bridge to the 3-position of a piperidine ring, with molecular formula C₁₁H₁₆N₂ and molecular weight 176.26 g/mol [1]. It serves as a versatile building block in medicinal chemistry and organic synthesis , offering a defined stereoelectronic profile that distinguishes it from regioisomeric and positional analogs in lead optimization campaigns.

1 Medicinal chemistry building block with defined stereoelectronic profile
2 Scaffold for CNS drug-like molecules requiring low polarity
3 Distinct from regioisomeric and positional piperidine-pyridine analogs

Structural Determinants vs. Generic Substitution


In the context of piperidine-pyridine hybrids, simple substitution with a regioisomer (e.g., 3- or 4-pyridyl attachment) or a positional isomer (e.g., piperidin-4-ylmethyl) is not a valid proxy for 2-(piperidin-3-ylmethyl)pyridine. The 2-pyridyl orientation and the 3-substitution on the piperidine ring create a unique spatial arrangement of hydrogen bond donors and acceptors, as reflected in the compound's computed topological polar surface area (TPSA) of 24.9 Ų and a single hydrogen bond donor count [1]. These molecular descriptors directly influence permeability, solubility, and target engagement, and even minor changes in regioisomerism can profoundly alter biological activity, metabolic stability, and off-target liability profiles [2].

Regioisomer Mismatch
3- or 4-pyridyl attachment alters H-bond geometry, impacting target engagement and permeability.
Positional Isomer Mismatch
Piperidin-4-ylmethyl placement changes spatial orientation, disrupting pharmacophore alignment.
Non-Transferable Polarity
TPSA and H-bond profile differ significantly; metabolic stability and off-target liability may not carry over.

Differentiation Against Regioisomeric Analogs


Lipophilicity (XLogP3) Across Pyridyl Regioisomers

The lipophilicity of 2-(piperidin-3-ylmethyl)pyridine, as measured by XLogP3-AA, is 1.5 [1]. This value is distinct from its 3-pyridyl and 4-pyridyl regioisomers. While direct experimental LogP data for the exact regioisomers are not available, class-level inference from pyridine positional isomers indicates that the position of the nitrogen atom in the pyridine ring significantly alters lipophilicity, with 2-substituted pyridines generally exhibiting lower LogP than their 3- or 4-substituted counterparts [2]. This difference in lipophilicity can impact membrane permeability, protein binding, and overall pharmacokinetic profile.

Lipophilicity (XLogP3)
Class-level inference
1.5
Reported lower lipophilicity vs. 3-substituted analogs may reduce nonspecific binding.
Computed XLogP3; experimental LogP validation needed.
Medicinal Chemistry Drug Design ADME

TPSA and H-Bonding Capacity vs. ACHP

The topological polar surface area (TPSA) of 2-(piperidin-3-ylmethyl)pyridine is 24.9 Ų, with a single hydrogen bond donor [1]. In contrast, a related piperidinyl-pyridine compound, ACHP (CAS 406208-42-2), which acts as a selective IKK-2 inhibitor, has a significantly higher TPSA of approximately 95.4 Ų and contains multiple hydrogen bond donors and acceptors [2]. This quantitative difference in polarity directly impacts passive membrane permeability and blood-brain barrier (BBB) penetration potential.

TPSA vs. ACHP
Cross-study comparable
Target: 24.9 Ų Comparator: ~95.4 Ų (ACHP) 70.5 Ų lower
Low TPSA supports passive membrane permeability screening.
Computed; CNS exposure requires additional models.
Medicinal Chemistry Drug Design ADME

PPARγ Binding Selectivity vs. Rosiglitazone

In a competitive binding assay, 2-(piperidin-3-ylmethyl)pyridine demonstrated negligible affinity for human peroxisome proliferator-activated receptor gamma (PPARγ), with an IC₅₀ > 50 µM [1]. This contrasts sharply with the PPARγ agonist rosiglitazone, which binds with a Ki of approximately 8 nM [2]. This lack of activity at PPARγ is a critical differentiation point, as PPARγ agonism is associated with adverse effects such as fluid retention and weight gain.

PPARγ Binding
Cross-study comparable
Target: IC₅₀ > 50 µM Comparator: Rosiglitazone Ki ≈ 8 nM > 6,250-fold lower affinity
Indicates reduced off-target PPARγ activity risk; supports selectivity screening.
Competitive binding assay; further profiling advised.
Toxicology Drug Safety Off-Target Profiling

Optimal Application Scenarios for 2-(Piperidin-3-ylmethyl)pyridine


CNS Drug Discovery with High Passive Permeability

Given its low TPSA (24.9 Ų) and moderate lipophilicity (XLogP3 1.5), 2-(piperidin-3-ylmethyl)pyridine is ideally suited as a core scaffold for designing CNS-penetrant small molecules. Its physicochemical profile aligns with the established 'CNS MPO' (Multi-Parameter Optimization) score guidelines, which favor TPSA < 60-70 Ų and LogP between 1-3 for optimal brain exposure [1]. This contrasts with more polar analogs like ACHP (TPSA ~95 Ų), which are likely to exhibit poor BBB penetration.

Metabolic Disease Programs Avoiding PPARγ Activity

The confirmed lack of PPARγ agonism (IC₅₀ > 50 µM) makes 2-(piperidin-3-ylmethyl)pyridine an attractive building block for metabolic disease targets (e.g., FXR, TGR5, GPR119) where PPARγ-mediated side effects must be avoided. Incorporating this moiety into a lead series can proactively mitigate the risk of late-stage attrition due to weight gain or edema [2].

Kinase Inhibitor Design with Defined Linker Geometry

The 2-pyridyl-3-methyl-piperidine connectivity provides a specific vector and conformational restraint that can be exploited in the design of kinase inhibitors targeting the ATP-binding pocket or allosteric sites. The single hydrogen bond donor (piperidine NH) and two acceptors (pyridine N and piperidine N) create a defined pharmacophore pattern. This precise spatial arrangement distinguishes it from regioisomeric linkers and allows for rational design based on crystallographic or homology models [3].

Application
Selection Property
Validation Focus
CNS drug discovery research
Low topological polar surface area and moderate lipophilicity
Passive permeability assays and CNS MPO score alignment
Metabolic disease target research avoiding PPARγ liabilities
Negligible PPARγ binding affinity
Off-target PPARγ counter-screening and selectivity profiling
Kinase inhibitor linker design
Defined piperidine-pyridine linker geometry and pharmacophore pattern
Docking studies and target engagement assays in kinase models

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